

Total Synthesis of Talatisamine: A Detailed Overview of Strategies and Methodologies

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Compound of Interest

Compound Name: *Talatisamine*

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This document provides a comprehensive analysis of the total synthesis of **Talatisamine**, a complex C19-diterpenoid alkaloid. **Talatisamine**'s intricate hexacyclic structure, featuring twelve contiguous stereocenters, has made it a formidable target for synthetic chemists. This application note details the innovative strategies and protecting group schemes employed in its successful synthesis, with a focus on the convergent approaches developed by the research groups of Inoue and Reisman.

Synthetic Strategies: A Comparative Analysis

Two recent total syntheses of **Talatisamine** have showcased distinct and elegant approaches to constructing its complex architecture.

1. The Inoue Synthesis: A Linear Approach Featuring a Key Diels-Alder Reaction

The strategy developed by the Inoue group employs a convergent approach, assembling two key fragments. A notable feature of this synthesis is the construction of the AE-ring system via a double Mannich reaction. The core of the molecule is then forged through an intramolecular Diels-Alder reaction, followed by a Wagner-Meerwein rearrangement to establish the characteristic bridged ring system.

2. The Reisman Synthesis: A Convergent Strategy with a Key Semipinacol Rearrangement

The Reisman group's strategy is also convergent, focusing on the coupling of two advanced fragments. A pivotal step in this synthesis is a 1,2-addition of an organolithium species to an epoxyketone, followed by a highly efficient semipinacol rearrangement. This key sequence establishes the critical C10-C11 bond and sets the quaternary carbon center at C11 with excellent stereocontrol.

Quantitative Data Summary

The following tables summarize the quantitative data for key transformations in both the Inoue and Reisman syntheses, allowing for a direct comparison of their efficiencies.

Table 1: Key Transformations in the Inoue Total Synthesis of **Talatisamine**

Step No.	Reaction	Reagents and Conditions	Product	Yield (%)	Diastereomeric/Regioisomeric Ratio
1	Double Mannich Reaction	HCHO, EtNH ₂ , MeOH, 0 °C to rt	Bicyclic amine	39 (over 3 steps)	2.5:1 (improved to 8:1 after equilibration)
2	Diels-Alder Reaction	PIDA, HCl; then heat	Pentacyclic intermediate	89	2.2:1 (regioselectivity)
3	Wagner-Meerwein Rearrangement	Not specified	Rearranged core	Not specified	Not specified
4	Final Steps	Hg(OAc) ₂ , then reduction	Talatisamine	29 (over several steps)	Not applicable

Table 2: Key Transformations in the Reisman Total Synthesis of **Talatisamine**

Step No.	Reaction	Reagents and Conditions	Product	Yield (%)	Enantiomeric Excess (ee)/Diastereomeric Ratio (dr)
1	Asymmetric Michael Addition	Dimethyl malonate, (S)-gallium-sodium-BINOL catalyst	Cyclopentanone intermediate	88	91% ee
2	Hydrindenone Formation	Alkylation, then HCl, acetone, reflux	Hydrindenone intermediate	67 (over 2 steps)	Not applicable
3	1,2-Addition	Alkenyllithium, epoxyketone, TMSCl	Silyl ether intermediate	77	Single diastereomer
4	Semipinacol Rearrangement	TMSNTf ₂ (10 mol%), -78 °C	Ketone intermediate	97	Not applicable
5	Final Steps	Methylation, MOM deprotection	(-)-Talatisamine	77 (over 2 steps)	Not applicable

Protecting Group Strategies

The judicious use of protecting groups was critical for the success of both syntheses, enabling chemoselective transformations at various stages.

Table 3: Protecting Groups in the Inoue Synthesis

Protecting Group	Functional Group Protected	Introduction Reagents and Yield	Removal Reagents and Yield
TBS (tert-Butyldimethylsilyl)	Secondary alcohol	TBSCl, imidazole, DMF	TBAF, THF
MOM (Methoxymethyl)	Phenolic hydroxyl	MOMCl, DIPEA, CH ₂ Cl ₂	Not specified

Table 4: Protecting Groups in the Reisman Synthesis

Protecting Group	Functional Group Protected	Introduction Reagents and Yield	Removal Reagents and Yield
Dioxolane	Ketone	Ethylene glycol, p-TsOH	HCl, acetone, reflux
TMS (Trimethylsilyl)	Tertiary alcohol	TMSCl	Deprotected in subsequent step
MOM (Methoxymethyl)	Secondary alcohol	MOMCl, DIPEA, CH ₂ Cl ₂	H ₂ SO ₄ (aq)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

From the Inoue Synthesis: Double Mannich Reaction

To a solution of the β -keto ester in methanol at 0 °C is added aqueous formaldehyde and aqueous ethylamine. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic amine.

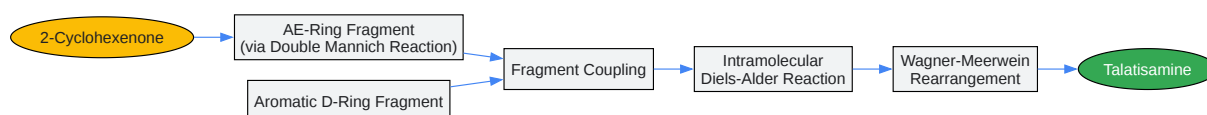
From the Reisman Synthesis: 1,2-Addition/Semipinacol Rearrangement

1,2-Addition: To a solution of the alkenyl bromide in THF at -78 °C is added t-butyllithium. The resulting alkenyllithium solution is then added to a solution of the epoxyketone in THF at -94 °C. After stirring for 30 minutes, trimethylsilyl chloride is added. The reaction is warmed to room temperature and quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the silyl ether.[1]

Semipinacol Rearrangement: To a solution of the silyl ether in dichloromethane at -78 °C is added trimethylsilyl trifluoromethanesulfonate (10 mol%). The reaction mixture is stirred for 1 hour at -78 °C. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography to afford the rearranged ketone in 97% yield.[1]

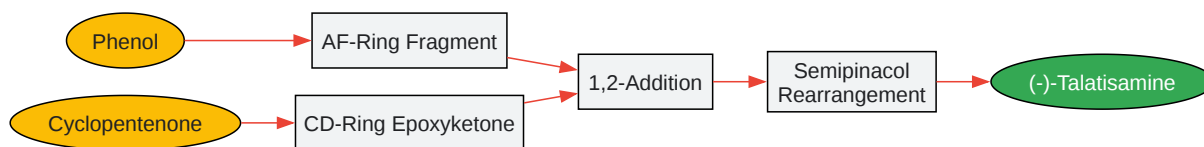
Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.



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Caption: The Inoue total synthesis strategy for **Talatisamine**.



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Caption: The Reisman total synthesis strategy for (-)-**Talatisamine**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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